molecular formula C13H15N3O3 B14048039 2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Katalognummer: B14048039
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: ASQXZJSSKXMZHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound that features a piperidine ring fused to a benzodiazole structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and benzodiazole moieties suggests that it may exhibit a range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or amino groups .

Wissenschaftliche Forschungsanwendungen

2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects, such as the inhibition of microbial growth or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine and benzodiazole derivatives, such as:

Uniqueness

What sets 2-Oxo-1-(piperidin-4-YL)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid apart is its unique combination of the piperidine and benzodiazole rings, which may confer distinct biological activities and therapeutic potential. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C13H15N3O3

Molekulargewicht

261.28 g/mol

IUPAC-Name

2-oxo-1-piperidin-4-yl-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c17-12(18)8-1-2-11-10(7-8)15-13(19)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,19)(H,17,18)

InChI-Schlüssel

ASQXZJSSKXMZHV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1N2C3=C(C=C(C=C3)C(=O)O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.